molecular formula C20H22N2O B14958993 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide

Cat. No.: B14958993
M. Wt: 306.4 g/mol
InChI Key: XAFOKGOHYFAPHE-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 5-methylindole and 4-methylphenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis could be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with different substituents on the phenyl ring.

    N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Variants with additional functional groups

Uniqueness

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the indole and phenyl rings, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H22N2O/c1-14-3-6-16(7-4-14)12-20(23)21-10-9-17-13-22-19-8-5-15(2)11-18(17)19/h3-8,11,13,22H,9-10,12H2,1-2H3,(H,21,23)

InChI Key

XAFOKGOHYFAPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCC2=CNC3=C2C=C(C=C3)C

Origin of Product

United States

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